Product packaging for Mono-ethyl malonate-1,2,3-13C3(Cat. No.:CAS No. 1189981-54-1)

Mono-ethyl malonate-1,2,3-13C3

Cat. No.: B561854
CAS No.: 1189981-54-1
M. Wt: 135.092
InChI Key: HGINADPHJQTSKN-FRSWOAELSA-N
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Description

The Role of Mono-ethyl malonate-1,2,3-13C3 in Isotopic Labeling Strategies

This compound is a specialized molecule where all three carbon atoms of the malonate backbone are the heavier 13C isotope. scbt.compharmaffiliates.comscbt.com This specific labeling pattern makes it a highly valuable building block in the synthesis of more complex labeled molecules. Malonic esters are versatile reagents in organic chemistry, famously used in the malonic ester synthesis to create a variety of carboxylic acids. libretexts.orglibretexts.org When this compound is used in these synthetic routes, the resulting products carry the 13C label in a precise and known location.

This precision is paramount in tracer studies. For instance, in the study of polyketide biosynthesis, which produces a vast array of natural products, labeled precursors like acetate (B1210297) and malonate are used to unravel the assembly of these complex molecules. researchgate.net By using a fully labeled malonate unit, researchers can gain clearer insights into how these natural products are constructed by living organisms. The strategic placement of the 13C label allows for unambiguous interpretation of MS and NMR data, confirming the incorporation of the malonate unit and elucidating the biosynthetic pathway. acs.org

Historical Context and Evolution of 13C Tracer Methodologies

The concept of using isotopes as tracers dates back over a century to the work of pioneers like Frederick Soddy, J.J. Thomson, and F.W. Aston, whose discoveries laid the groundwork for identifying and separating isotopes. nih.gov Initially, much of the focus was on radioactive isotopes. However, the potential of stable isotopes, particularly 13C, in biological research was soon recognized. nih.gov

Early applications in the mid-20th century were often limited by the sensitivity of analytical instrumentation. The development of more sophisticated mass spectrometers and NMR techniques has been a driving force in the expanded use of 13C tracers. nih.govnih.gov Over the past few decades, there has been a significant increase in the application of 13C-based metabolic flux analysis (13C-MFA). nih.gov This has been spurred by the need for safer, non-radioactive methods for human studies and the growing interest in understanding complex metabolic networks in diseases like cancer. d-nb.infohumankinetics.com

The evolution of these methodologies has moved from using singly labeled precursors to more complex, strategically labeled molecules like this compound. cdnsciencepub.comrsc.org These advanced tracers, in conjunction with modern analytical platforms, allow for a level of detail in metabolic analysis that was previously unattainable, enabling scientists to tackle increasingly complex biological questions. nih.govfrontiersin.org

Interactive Data Table: Properties of this compound

PropertyValueReference
Chemical Name This compound pharmaffiliates.com
Synonyms Propanedioic Acid Monoethyl Ester-13C3, (Ethoxycarbonyl)acetic Acid-13C3, 3-Ethoxy-3-oxopropanoic Acid-13C3 pharmaffiliates.com
CAS Number 1189981-54-1 pharmaffiliates.comscbt.com
Molecular Formula C213C3H8O4 pharmaffiliates.com
Molecular Weight 135.09 scbt.com
Appearance Pale Brown Liquid pharmaffiliates.com
Category Stable Isotopes, Miscellaneous Compounds pharmaffiliates.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H8O4 B561854 Mono-ethyl malonate-1,2,3-13C3 CAS No. 1189981-54-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-ethoxy-3-oxo(1,2,3-13C3)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O4/c1-2-9-5(8)3-4(6)7/h2-3H2,1H3,(H,6,7)/i3+1,4+1,5+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGINADPHJQTSKN-FRSWOAELSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO[13C](=O)[13CH2][13C](=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70662134
Record name 3-Ethoxy-3-oxo(~13~C_3_)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70662134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189981-54-1
Record name 3-Ethoxy-3-oxo(~13~C_3_)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70662134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1189981-54-1
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Precision Synthesis and Isotopic Enrichment of Mono Ethyl Malonate 1,2,3 13c3

Methodologies for Site-Specific 13C-Labeling of Malonate Derivatives

The precise introduction of carbon-13 isotopes at specific atomic positions within a molecule requires careful planning and execution. The synthesis of Mono-ethyl malonate-1,2,3-13C3 is a prime example of such strategic chemical maneuvering.

Strategic Design of 13C-Enriched Precursors

The synthesis of complex isotopically labeled molecules begins with the selection or creation of simple, enriched building blocks. For this compound, a common and efficient strategy involves starting with precursors where the desired carbon atoms are already enriched with ¹³C.

One key precursor is ¹³C-labeled acetic acid or its derivatives. nih.gov For instance, [1-¹³C]acetate can be used to introduce a labeled carbon at one of the carboxyl positions. capes.gov.br To achieve the full 1,2,3-¹³C3 labeling pattern, precursors with multiple ¹³C atoms are necessary. Diethyl malonate-1,2,3-¹³C3, a fully labeled diester, serves as an ideal and direct precursor. cymitquimica.com The synthesis of this precursor itself might start from simpler molecules like potassium [¹³C]cyanide and monochloroacetic acid to form [1-¹³C]malonic acid, which can then be further elaborated. Another approach could involve the use of [¹³C]carbon dioxide ([¹³C]CO2) as the isotopic source, which can be incorporated into a malonate derivative through carboxylation reactions. sci-hub.se

The choice of precursor is dictated by the desired labeling pattern, synthetic accessibility, and the efficiency of isotopic incorporation in subsequent steps. For uniform labeling as in this compound, starting with a fully labeled malonate precursor like Diethyl malonate-1,2,3-¹³C3 is often the most direct route. cymitquimica.com

Reaction Pathways and Synthetic Routes for this compound

The primary synthetic route to mono-ethyl malonate involves the partial hydrolysis of diethyl malonate. In the context of producing the isotopically labeled variant, this translates to the controlled saponification of Diethyl malonate-1,2,3-¹³C3.

The reaction is typically carried out using a stoichiometric amount of a base, such as potassium hydroxide (B78521) or sodium hydroxide, in an ethanolic solution. The use of one equivalent of base selectively hydrolyzes one of the two ester groups to a carboxylate, which upon acidic workup yields the desired mono-ester, mono-acid product. Careful control of reaction conditions, such as temperature and reaction time, is crucial to prevent the complete hydrolysis to malonic acid-1,2,3-¹³C3.

An alternative conceptual approach involves the direct esterification of malonic acid-1,2,3-¹³C3 with one equivalent of ethanol. However, this method can be less selective, often producing a mixture of the starting diacid, the desired monoester, and the diester, necessitating challenging purification steps. Therefore, the partial hydrolysis of the corresponding diethyl ester is generally the preferred method for its superior control and yield of the monoester.

A representative reaction scheme starting from Diethyl malonate-1,2,3-¹³C3 is as follows: ¹³CH₂(¹³CO₂C₂H₅)₂ + KOH → K⁺⁻O₂C¹³CH₂¹³CO₂C₂H₅ + C₂H₅OH K⁺⁻O₂C¹³CH₂¹³CO₂C₂H₅ + HCl → HO₂C¹³CH₂¹³CO₂C₂H₅ + KCl

This pathway ensures that the complete ¹³C-labeled backbone is transferred from the precursor to the final product.

Advanced Techniques for Controlled Isotopic Incorporation

While the synthesis of this compound often relies on precursors that are already fully labeled, other advanced techniques exist for the controlled incorporation of isotopes. These methods are particularly relevant for creating specifically labeled isotopomers, which can be invaluable for detailed mechanistic studies.

For instance, enzymatic reactions can offer high specificity in isotope incorporation. While not directly applied to the bulk synthesis of this specific compound, understanding biosynthetic pathways can inform chemical synthesis strategies. In biological systems, malonate is derived from acetate (B1210297), and feeding organisms with specifically labeled acetate can lead to the production of labeled malonate derivatives. capes.gov.br

Chemical methods for site-specific labeling often involve multi-step syntheses where the ¹³C label is introduced at a specific point. For example, a Grignard reaction using ¹³C-labeled carbon dioxide can introduce a labeled carboxyl group onto a molecule. While more complex, these methods provide unparalleled control over the final isotopic distribution.

Evaluation and Assurance of Isotopic Purity and Regiospecificity

The utility of an isotopically labeled compound is directly tied to the accuracy of its labeling. Therefore, rigorous analytical validation is a non-negotiable step in the synthesis process.

Analytical Validation of 13C Enrichment Levels

Isotope Ratio Mass Spectrometry (IRMS) is a highly sensitive technique used to determine the ratio of isotopes (e.g., ¹³C/¹²C) in a sample with high precision. oiv.int The sample is combusted to CO₂, and the isotope ratio of the resulting gas is measured. oiv.int This provides a bulk measurement of the ¹³C enrichment across the entire molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy is another powerful tool. frontiersin.org While standard ¹H NMR can confirm the chemical structure, ¹³C NMR is essential for isotopic analysis. libretexts.org The intensity of the signals in a ¹³C NMR spectrum is proportional to the number of ¹³C nuclei, allowing for a quantitative assessment of enrichment at each carbon position. frontiersin.orgnih.gov For a uniformly labeled compound like this compound, all carbon signals should show a significant enhancement compared to a natural abundance spectrum.

Table 1: Hypothetical ¹³C Enrichment Data for Synthesized this compound
Analytical MethodParameter MeasuredResult
Isotope Ratio Mass Spectrometry (IRMS)Overall ¹³C Atom Percent>99%
¹³C NMR SpectroscopyEnrichment at C1 (Carboxyl)>99%
¹³C NMR SpectroscopyEnrichment at C2 (Methylene)>99%
¹³C NMR SpectroscopyEnrichment at C3 (Ester Carbonyl)>99%

Methodologies for Quantifying Positional Isotopic Distribution

¹³C NMR Chemical Shifts and Couplings: The chemical shift of each carbon in the ¹³C NMR spectrum confirms its chemical environment. For this compound, distinct signals would be expected for the carboxyl carbon, the methylene (B1212753) carbon, and the ester carbonyl carbon. The presence of ¹³C-¹³C coupling (spin-spin splitting) between adjacent labeled carbons provides definitive proof of their connectivity and, therefore, the positional distribution of the isotopes. In a fully labeled molecule, a complex pattern of couplings would be observed, which can be analyzed to confirm the 1,2,3-labeling pattern.

Quantitative ¹³C NMR (qNMR): To ensure accurate quantification, specific NMR experimental parameters must be employed. This includes using a long relaxation delay to allow for full magnetization recovery between scans and often involves the use of an internal standard. researchgate.netacs.org This allows for the precise determination of the isotopic enrichment at each specific carbon site. researchgate.net Advanced 2D NMR techniques can also be employed to further resolve complex spectra and confirm isotopic placement. acs.org

Table 2: Expected ¹³C NMR Data for this compound
Carbon PositionExpected Chemical Shift Range (ppm)Expected ¹³C-¹³C Couplings
C1 (-COOH)170-175¹J(C1,C2)
C2 (-CH₂-)40-45¹J(C2,C1), ¹J(C2,C3)
C3 (-COOEt)165-170¹J(C3,C2)

The combination of these synthetic strategies and rigorous analytical methodologies ensures the production of high-purity this compound, a critical reagent for advancing scientific understanding across various disciplines.

Advanced Spectroscopic and Spectrometric Characterization of Mono Ethyl Malonate 1,2,3 13c3

Nuclear Magnetic Resonance (NMR) Spectroscopy in ¹³C-Labeled Compound Analysis

NMR spectroscopy is a powerful technique for elucidating the structure of organic compounds. uobasrah.edu.iq The use of ¹³C labeling significantly enhances NMR-based studies, particularly in metabolomics and the analysis of complex mixtures. nih.govau.dk For a compound like Mono-ethyl malonate-1,2,3-13C3, where the three carbons of the malonate backbone are replaced with ¹³C isotopes, NMR analysis provides unparalleled insight into its carbon framework. nih.gov This isotopic enrichment overcomes the low natural abundance of ¹³C (about 1.1%), enabling experiments that are not feasible for unlabeled compounds. researchgate.net

High-Resolution ¹³C NMR for Chemical Shift and Coupling Pattern Analysis

High-resolution ¹³C NMR spectroscopy provides precise chemical shift values, which are indicative of the local electronic environment of each carbon atom. In an unlabeled mono-ethyl malonate sample, the ¹³C NMR spectrum shows distinct singlets for each carbon due to proton decoupling. bmrb.iolibretexts.org

For this compound, the ¹³C NMR spectrum is profoundly different. The key feature is the presence of carbon-carbon couplings (J-couplings), which split the signals of the labeled carbons. researchgate.net The signal for each ¹³C nucleus in the malonate backbone will not be a singlet but a complex multiplet due to coupling with its neighboring ¹³C nuclei.

¹³C-1 (Carboxylate): This carbon would appear as a doublet due to the one-bond coupling (¹J) with ¹³C-2.

¹³C-2 (Methylene): This carbon is coupled to both ¹³C-1 and ¹³C-3. Therefore, its signal would be a doublet of doublets (dd).

¹³C-3 (Carbonyl of ester): Similar to ¹³C-1, this carbon would be a doublet due to its one-bond coupling with ¹³C-2.

These ¹J(C,C) coupling constants provide definitive evidence of the direct connectivity of the carbon backbone. researchgate.net The presence of these couplings confirms the specific isotopic labeling at the 1, 2, and 3 positions.

Table 1: Assigned ¹³C Chemical Shifts for Unlabeled Mono-ethyl malonate Data obtained in D₂O at 298K. bmrb.io

Atom IDAuthor NomenclatureChemical Shift (ppm)
C2C564.812
C3C647.353
C5C7174.242
C1C815.952
C4C9177.079

Multidimensional NMR Techniques for Structural Confirmation and Isotope Tracking

Multidimensional NMR techniques are crucial for unambiguously assigning signals and confirming the molecular structure by correlating different nuclei through their scalar couplings. oxinst.com

Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy is a 2D NMR technique that shows correlations between protons and carbons that are separated by two or three bonds. For this compound, an HMBC experiment would reveal key correlations for structural elucidation. bmrb.io For instance, the methylene (B1212753) protons of the ethyl group (-O-CH₂-CH₃) would show a correlation to the carbonyl carbon of the ester group (¹³C-3). Similarly, the central methylene protons of the malonate backbone (-¹³CH₂-) would show correlations to both the carboxyl carbon (¹³C-1) and the ester carbonyl carbon (¹³C-3). These correlations provide a powerful tool for tracing the connectivity throughout the molecule.

One-dimensional (1D) proton and carbon NMR spectra are the foundational experiments in structural analysis. uobasrah.edu.iq

1D ¹H NMR: The ¹H NMR spectrum of mono-ethyl malonate shows characteristic signals for the ethyl group (a triplet and a quartet) and a singlet for the central methylene protons. hmdb.ca In the ¹³C-labeled variant, the signal for the central methylene protons (-¹³CH₂-) would be split into a doublet due to the large one-bond coupling to ¹³C-2. Furthermore, smaller two-bond couplings to ¹³C-1 and ¹³C-3 might also be resolved, adding complexity to the signal.

1D ¹³C NMR: As discussed in section 3.1.1, the 1D ¹³C NMR spectrum of the labeled compound is characterized by the splitting of the malonate carbon signals due to ¹³C-¹³C J-couplings, a direct consequence of the isotopic enrichment. nih.govresearchgate.net This contrasts with the simple singlet pattern observed in the unlabeled compound.

Table 2: Assigned ¹H Chemical Shifts for Unlabeled Mono-ethyl malonate Data obtained in D₂O at 298K and pH 7.4. bmrb.io

Atom IDAuthor NomenclatureChemical Shift (ppm)
H13, H14H10, H114.176
H15, H16H12, H133.289
H10, H11, H12H14, H15, H161.258

Two-dimensional Homonuclear Correlation Spectroscopy (COSY) is used to identify protons that are coupled to each other, typically those on adjacent carbon atoms. libretexts.orgresearchgate.net In a COSY spectrum of this compound, the primary off-diagonal or cross-peaks would show the correlation between the methyl (-CH₃) and methylene (-CH₂-) protons of the ethyl group. oxinst.com The isotopic labeling of the malonate backbone does not directly alter the proton-proton coupling network within the ethyl group, so the fundamental COSY correlations would be preserved. However, the appearance of the diagonal and cross-peaks for the central methylene protons would be affected by the additional ¹H-¹³C couplings.

1D 13C and 1D 1H NMR

Application of ¹³C–¹³C and ¹³C–¹H Statistical Correlations

For samples with ¹³C at natural abundance, statistical methods can be employed to derive ¹³C–¹³C and ¹³C–¹H correlation maps from a collection of 1D NMR spectra. nih.govresearchgate.net However, for a compound that is intentionally and fully labeled like this compound, direct spectroscopic measurement of these correlations is far more powerful and straightforward. researchgate.net

Experiments like 2D INADEQUATE (Incredible Natural Abundance DoublE QUAntum Transfer Experiment), which are exceptionally challenging for unlabeled compounds due to the low probability of two adjacent ¹³C atoms, become highly efficient with ¹³C labeling. Such an experiment on this compound would directly trace the C1-C2-C3 connectivity of the malonate backbone, providing unambiguous structural confirmation. The correlation between the chemical shifts of the coupled ¹³C nuclei would definitively establish the carbon skeleton, a feat that is central to the characterization of novel or complex molecules. researchgate.net

Mass Spectrometry (MS) Approaches for Isotopic Profiling

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, making it ideal for the analysis of isotopically labeled compounds. rsc.org For Mono-ethyl malonate-1,2,3-¹³C₃, MS approaches are central to confirming its isotopic enrichment, quantifying its presence in complex biological matrices, and tracing its metabolic fate. The three-carbon labeling provides a distinct mass shift from its unlabeled counterpart, facilitating its detection and analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Derivatization and Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the analysis of volatile and thermally stable compounds. For non-volatile metabolites like organic acids, derivatization is a necessary step to increase their volatility and improve chromatographic separation. researchgate.net

Derivatization: To make Mono-ethyl malonate-1,2,3-¹³C₃ amenable to GC-MS analysis, it must first be chemically modified. The most common derivatization methods for organic acids involve silylation, such as with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to create trimethylsilyl (B98337) (TMS) esters. mdpi.com This process replaces active hydrogen atoms on the carboxyl group with a TMS group, reducing polarity and increasing volatility.

Analysis: Once derivatized, the sample is injected into the gas chromatograph, where it is separated from other components in the mixture based on its boiling point and interaction with the GC column's stationary phase. The separated compounds then enter the mass spectrometer. Electron ionization (EI) is a common ionization technique used in GC-MS, which bombards the molecules with high-energy electrons, causing fragmentation. mdpi.com The resulting fragmentation pattern is highly reproducible and acts as a chemical fingerprint, allowing for structural elucidation and identification. For Mono-ethyl malonate-1,2,3-¹³C₃, the mass spectrum will show a molecular ion peak and fragment ions that are shifted by +3 mass units compared to the unlabeled compound, confirming the presence and integrity of the ¹³C labels. shimadzu.com Analysis of these fragment ions can also provide information on the position of the labels within the molecule. mdpi.com

Table 1: Common Derivatization Reagents for GC-MS Analysis of Organic Acids

Derivatization Reagent Abbreviation Target Functional Group
N,O-Bis(trimethylsilyl)trifluoroacetamide BSTFA Carboxyl, Hydroxyl
N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide MTBSTFA Carboxyl, Hydroxyl
Methyl Chloroformate MCF Carboxyl, Amino

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem MS (LC-MS/MS) for Complex Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is a preferred method for analyzing non-volatile and thermally labile compounds in complex mixtures, such as biological fluids, without the need for derivatization. rsc.org It combines the powerful separation capabilities of high-performance liquid chromatography (HPLC) with the sensitive and selective detection of mass spectrometry. rsc.org

LC Separation: Mono-ethyl malonate-1,2,3-¹³C₃ can be effectively separated from other metabolites in a sample using reversed-phase or hydrophilic interaction liquid chromatography (HILIC). The choice of column and mobile phase is optimized to achieve the best separation from potentially interfering compounds.

MS and MS/MS Detection: Following chromatographic separation, the analyte enters the mass spectrometer, typically using a soft ionization technique like electrospray ionization (ESI), which minimizes fragmentation and keeps the molecule intact. This allows for the accurate measurement of the molecular ion's mass-to-charge ratio. researchgate.net Tandem mass spectrometry (MS/MS) adds another layer of specificity. In this technique, the specific molecular ion of ¹³C-labeled mono-ethyl malonate is selected in the first mass analyzer, fragmented through collision-induced dissociation (CID), and the resulting fragment ions are analyzed in a second mass analyzer. mdpi.com This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), provides exceptional selectivity and sensitivity for quantifying the labeled compound even at very low concentrations in complex biological matrices. rsc.org

Isotope Dilution Mass Spectrometry (IDMS) for Absolute Quantification and Quality Control

Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for achieving accurate and precise absolute quantification of metabolites. dntb.gov.ua This method uses a known amount of an isotopically labeled version of the analyte, in this case, Mono-ethyl malonate-1,2,3-¹³C₃, as an internal standard.

Methodology: A known quantity of Mono-ethyl malonate-1,2,3-¹³C₃ is added to a sample containing the unlabeled (natural abundance) mono-ethyl malonate. The labeled and unlabeled compounds are co-extracted, co-purified, and co-analyzed, typically by LC-MS/MS or GC-MS. rsc.org Because the labeled internal standard is chemically identical to the analyte, it experiences the same sample processing losses and ionization suppression or enhancement effects in the mass spectrometer. rsc.org By measuring the ratio of the signal from the unlabeled analyte to the signal from the known amount of the labeled internal standard, the absolute concentration of the native analyte in the original sample can be calculated with very high accuracy. This makes IDMS a crucial tool for quality control in clinical and research laboratories. buchem.com

Isotope Ratio Mass Spectrometry (IRMS) for Precise Isotopic Purity Determination

Isotope Ratio Mass Spectrometry (IRMS) is a specialized type of mass spectrometry designed for the highly precise measurement of stable isotope ratios. iaea.org While general-purpose MS can confirm labeling, IRMS is used to determine the exact isotopic purity of a labeled compound like Mono-ethyl malonate-1,2,3-¹³C₃.

Principle: IRMS measures the ratio of the heavy isotope to the light isotope (e.g., ¹³C/¹²C) with extremely high precision. researchgate.net For analysis, the organic compound is typically converted into a simple gas, such as carbon dioxide (CO₂), through combustion. This gas is then introduced into the IRMS instrument. The technique can determine the ¹³C enrichment of the labeled compound with a precision that is orders of magnitude higher than that of conventional MS techniques. researchgate.net This is critical for applications where the exact level of isotopic enrichment must be known, such as in metabolic flux studies where small changes in isotope ratios are significant. Coupling gas chromatography to IRMS (GC-IRMS) allows for the analysis of specific compounds within a mixture. iaea.org

Challenges and Innovations in Analytical Method Development for ¹³C-Labeled Malonates

The analysis of ¹³C-labeled malonates, while powerful, is not without its challenges. A primary difficulty is discriminating between true biological signals and background noise or artifacts, especially in untargeted metabolomics studies. nih.gov Furthermore, achieving accurate quantification requires overcoming matrix effects, where other molecules in a complex sample can suppress or enhance the ionization of the target analyte. rsc.org

Innovations in this area focus on improving sensitivity, specificity, and throughput. The development of advanced LC-MS platforms with higher resolution and faster scanning speeds allows for better separation and detection of metabolites in complex mixtures. nih.gov Isotopic ratio outlier analysis (IROA) is an innovative LC-MS technique that uses samples labeled with both low (e.g., 5%) and high (e.g., 95%) ¹³C enrichment. This creates characteristic isotopic patterns that allow for the clear differentiation of biological signals from background noise and provides the exact number of carbon atoms in the molecule, significantly aiding in identification. nih.gov Additionally, improvements in derivatization procedures for GC-MS continue to enhance the stability and chromatographic behavior of analytes. researchgate.net The ongoing development of new reference materials and standardized methods is also crucial for ensuring the reliability and comparability of results between different laboratories. iaea.org

Applications of Mono Ethyl Malonate 1,2,3 13c3 in Metabolic Flux Analysis Mfa

Theoretical Frameworks and Methodological Principles of 13C-MFA

13C-Metabolic Flux Analysis (13C-MFA) is a sophisticated methodology used to determine intracellular metabolic fluxes. nih.govd-nb.info The core principle involves introducing a 13C-labeled substrate, such as Mono-ethyl malonate-1,2,3-13C3, into a biological system and then measuring the distribution of the 13C label in the downstream metabolites. numberanalytics.com This information, combined with a stoichiometric model of the metabolic network, allows for the calculation of reaction rates throughout the network. nih.govsci-hub.se The process generally involves several key steps: designing the labeling experiment, performing the tracer study, measuring the isotopic labeling patterns in metabolites, estimating the fluxes, and statistically evaluating the results. nih.gov

A primary application of 13C-MFA is the precise quantification of in vivo metabolic fluxes. nih.govresearchgate.net By tracing the incorporation of the 13C atoms from this compound into various metabolic intermediates, researchers can deduce the rates of the enzymatic reactions that produced them. creative-proteomics.com This quantitative data provides a detailed snapshot of the cell's metabolic activity, revealing how nutrients are utilized and how energy and biomass precursors are produced. vanderbilt.edu The accuracy of these flux estimations is highly dependent on the choice of tracer and the analytical techniques used to measure the labeling patterns, such as mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. numberanalytics.com

The quantification process relies on computational models that simulate the flow of the isotopic label through the metabolic network. nih.gov By comparing the simulated labeling patterns with the experimentally measured data, the model can be iteratively refined to find the set of fluxes that best explains the observed isotope distributions. researchgate.net This allows for the determination of not just the direction but also the magnitude of metabolic flows within the cell.

Beyond quantifying fluxes in known pathways, 13C-MFA with tracers like this compound is instrumental in discovering and mapping novel metabolic routes. vanderbilt.edunih.gov When the 13C label appears in unexpected metabolites or in patterns that cannot be explained by established pathways, it suggests the presence of alternative or previously unknown biochemical reactions. vanderbilt.edu This "hypothesis-free" approach to metabolic discovery is a powerful tool for exploring the metabolic capabilities of various organisms. nih.gov

For instance, by observing the specific patterns of 13C incorporation from this compound, researchers can trace the journey of the carbon backbone through complex metabolic networks. acs.org This can help to identify the specific enzymes and intermediates involved in a particular metabolic process, thereby expanding our understanding of cellular metabolism. This detailed mapping is crucial for metabolic engineering efforts aimed at optimizing the production of valuable compounds or for understanding the metabolic reprogramming that occurs in disease states. vanderbilt.edu

Quantification of Intracellular Metabolic Fluxes

Experimental Design for 13C-Tracer Studies Utilizing this compound

The success of a 13C-MFA experiment hinges on a well-designed experimental strategy. researchgate.net This includes the careful selection of the isotopic tracer, the development of an appropriate labeling scheme, and the meticulous preparation of samples for analysis.

The choice of the 13C-labeled substrate is a critical determinant of the precision and accuracy of the resulting flux measurements. researchgate.netnih.gov Different tracers provide different levels of information about specific pathways. For complex metabolic systems, a single tracer may not be sufficient to resolve all the fluxes of interest. In such cases, parallel labeling experiments using multiple, strategically chosen tracers can significantly enhance the resolution of the flux map. nih.govnih.gov

The selection of an optimal tracer like this compound depends on the specific metabolic pathways being investigated. Its three-carbon backbone, fully labeled with 13C, can provide distinct labeling patterns in downstream metabolites, making it particularly useful for probing pathways that utilize two- or three-carbon building blocks. acs.org Computational tools and scoring systems have been developed to aid researchers in selecting the best tracer or combination of tracers for their specific research questions, thereby maximizing the information gained from the experiment. nih.govisotope.com

Table 1: Considerations for Optimal Tracer Selection in 13C-MFA

FactorDescription
Metabolic Pathway of Interest The tracer should be a precursor to the pathway being studied to ensure sufficient label incorporation.
Labeling Pattern The specific positions of the 13C atoms in the tracer molecule influence the resulting labeling patterns in downstream metabolites.
Cellular Uptake and Metabolism The tracer must be readily taken up and metabolized by the cells under investigation.
Analytical Method The choice of tracer should be compatible with the analytical platform used for measuring isotope labeling (e.g., GC-MS, LC-MS, NMR).
Cost and Availability The practical considerations of tracer cost and commercial availability are also important factors. shoko-sc.co.jp

The strategy for introducing the 13C-labeled tracer into the biological system is another crucial aspect of experimental design. This includes determining the concentration of the tracer and the duration of the labeling experiment. For many 13C-MFA studies, it is desirable to reach an isotopic steady state, where the labeling of intracellular metabolites becomes constant over time. d-nb.info The time required to reach this state can vary significantly depending on the turnover rates of the metabolites in the pathway.

In some cases, isotopically nonstationary MFA (INST-MFA) is employed, where samples are collected at multiple time points before the system reaches isotopic steady state. vanderbilt.edu This approach can provide valuable information about the dynamics of metabolic pathways. The choice between steady-state and nonstationary labeling strategies depends on the specific goals of the study and the characteristics of the biological system.

Proper sample preparation is essential to ensure that the measured isotopic labeling patterns accurately reflect the in vivo metabolic state of the cells. rsc.orgresearchgate.net A critical step in this process is metabolic quenching, which involves rapidly stopping all enzymatic reactions to prevent any changes in metabolite concentrations or labeling patterns after the sample is collected. This is often achieved by using cold solvents, such as a mixture of acetonitrile, methanol, and water.

Following quenching, the intracellular metabolites must be extracted from the cells. The choice of extraction method depends on the chemical properties of the metabolites of interest. After extraction, the samples are typically derivatized to make them suitable for analysis by techniques like Gas Chromatography-Mass Spectrometry (GC-MS). vanderbilt.edu Careful attention to each of these steps is necessary to obtain high-quality data for accurate flux analysis.

Table 2: Common Techniques in 13C-MFA Sample Preparation

StepTechniquePurpose
Metabolic Quenching Rapid addition of cold solvents (e.g., acetonitrile/methanol/water)To instantly stop all enzymatic activity and preserve the in vivo metabolic state.
Metabolite Extraction Use of various solvent systems (e.g., chloroform/methanol/water)To efficiently extract a broad range of intracellular metabolites.
Derivatization Chemical modification of metabolites (e.g., silylation)To increase the volatility and thermal stability of metabolites for GC-MS analysis.
Analytical Measurement GC-MS, LC-MS, or NMRTo separate and detect metabolites and measure their isotopic labeling patterns.

Isotopic Labeling Strategies in Biological Systems

Analysis of Mass Isotopomer Distributions (MIDs) and Isotopic Enrichment

A cornerstone of ¹³C-MFA is the analysis of mass isotopomer distributions (MIDs) in metabolites downstream of the administered tracer. nih.gov An isotopomer is a molecule with isotopes at a specific position, while a mass isotopomer is a group of isotopomers that share the same integer mass. The MID of a given metabolite is the fractional abundance of all its mass isotopomers. By measuring the MIDs of metabolites using techniques like mass spectrometry (MS), researchers can decipher the pattern of ¹³C incorporation, which in turn reveals the activity of metabolic pathways. nih.gov This analysis allows for the calculation of isotopic enrichment, which quantifies the percentage of a metabolite pool that has incorporated the ¹³C label from the tracer.

The introduction of Mono-ethyl malonate-1,2,3-¹³C₃ into a biological system allows for the direct measurement of ¹³C incorporation into metabolites that are synthesized from malonate. In cellular metabolism, malonate is typically converted to malonyl-CoA, a key building block for the biosynthesis of fatty acids and polyketides. As these molecules are synthesized, they incorporate the ¹³C atoms from the labeled tracer.

Mass spectrometry is used to detect and quantify the resulting labeled products. nih.gov The mass of a metabolite containing ¹³C will be higher than its unlabeled counterpart, and the specific pattern of mass shifts in the MS data reveals how many labeled units have been incorporated.

A proof-of-concept study utilizing a related tracer, 1,2,3-¹³C₃-malonic acid diethyl ester, demonstrated this principle in the filamentous fungi Fusarium graminearum and Trichoderma reesei. acs.orgnih.gov The researchers were able to reliably detect and identify known fatty acids and polyketides that showed specific isotopolog patterns resulting from the incorporation of the ¹³C₂ units derived from the malonate tracer. acs.orgresearchgate.net This confirms the activity of the malonate pathway and allows for the discovery of novel metabolites originating from it. nih.govresearchgate.net For instance, in F. graminearum and T. reesei, this method led to the detection of numerous previously unknown metabolites presumed to be novel polyketides. acs.org

Table 1: Example Findings from a Tracer Study with ¹³C-labeled Malonate Ester in Fungi This interactive table summarizes the results from a study where a ¹³C-labeled malonate tracer was used to screen for metabolites in fungal cultures.

OrganismTracer ApproachKnown Metabolites DetectedPotential Unknown Metabolites Detected
Fusarium graminearumStandard (¹³C-labeled tracer)Fatty Acids, PolyketidesUp to 46
Trichoderma reeseiStandard (¹³C-labeled tracer)Fatty Acids, PolyketidesUp to 270
Fusarium graminearumReversed (Native tracer, ¹³C-glucose)Oleic Acid-

To accurately determine the enrichment derived solely from the experimental tracer, the contribution from this natural ¹³C abundance must be mathematically subtracted. nih.govresearchgate.net This is typically achieved using computational algorithms that employ correction matrices based on the chemical formula of the metabolite and the known natural abundances of all its constituent elements (C, H, O, N, etc.). semanticscholar.orgfrontiersin.org This correction ensures that the calculated metabolic fluxes are not skewed by naturally occurring isotopes, providing a true measure of the tracer's incorporation and a more accurate picture of the metabolic network's activity. nih.gov

Measurement of 13C Labeling Incorporation in Downstream Metabolites

Contributions to Understanding Specific Biochemical Pathways Involving Malonate

The use of Mono-ethyl malonate-1,2,3-¹³C₃ provides a powerful tool to investigate specific biochemical pathways where malonate is a key player or can be channeled into.

While the most direct application of a malonate tracer is for pathways that use it as a building block, its metabolism can also provide insights into central carbon metabolism. Malonate can be converted to malonyl-CoA, which can then be decarboxylated to form acetyl-CoA. This acetyl-CoA can enter the tricarboxylic acid (TCA) cycle. When using Mono-ethyl malonate-1,2,3-¹³C₃, the resulting ¹³C-labeled acetyl-CoA will introduce the label into the TCA cycle.

The subsequent detection of ¹³C in TCA cycle intermediates such as citrate, succinate, fumarate, and malate (B86768), as well as in amino acids derived from them (like glutamate (B1630785) and aspartate), would confirm this metabolic link. science.govnih.gov The specific pattern of ¹³C labeling in these molecules can further elucidate the flow of carbon through the cycle and its connections to other pathways like glycolysis and gluconeogenesis. nih.govub.edu For example, studies have shown that ¹³C-labeled substrates can be used to trace the progression of labels through linked metabolic cycles, such as a protometabolic analog of the TCA cycle involving malonate. researchgate.net

The most significant contribution of using Mono-ethyl malonate-1,2,3-¹³C₃ is in the detailed study of fatty acid and polyketide synthesis. In these pathways, the enzyme fatty acid synthase (FAS) repetitively adds two-carbon units from malonyl-CoA to a growing acyl chain.

When Mono-ethyl malonate-1,2,3-¹³C₃ is used as a tracer, it is converted into ¹³C-labeled malonyl-CoA. The incorporation of this labeled precursor into fatty acids and polyketides can be directly observed by mass spectrometry. The resulting mass isotopomer distributions in these molecules provide unambiguous evidence of their de novo synthesis and can be used to quantify the rate of production. nih.gov This approach allows researchers to measure the flux through the fatty acid synthesis pathway under various physiological or pathological conditions. nih.gov Studies have successfully used this method to identify and trace a wide range of metabolites derived from the malonate pathway. acs.orgnih.gov

Table 2: Conceptual Illustration of ¹³C Label Tracing from Malonate This interactive table conceptually shows how the ¹³C label from Mono-ethyl malonate-1,2,3-¹³C₃ would be observed in downstream metabolic pathways.

PathwayKey IntermediateLabeled PrecursorExpected Labeled Product(s)Information Gained
Fatty Acid SynthesisMalonyl-CoA¹³C₂-Malonyl-CoA¹³C-labeled Fatty Acids (e.g., Palmitate)Quantifies de novo synthesis rate
Polyketide SynthesisMalonyl-CoA¹³C₂-Malonyl-CoA¹³C-labeled PolyketidesIdentifies novel secondary metabolites
TCA CycleAcetyl-CoA¹³C₂-Acetyl-CoA¹³C-labeled Citrate, Succinate, GlutamateMeasures carbon entry into central metabolism

The metabolism of malonate also intersects with anaplerotic and cataplerotic reactions, which are crucial for maintaining the pool of TCA cycle intermediates. Anaplerotic reactions replenish these intermediates, while cataplerotic reactions remove them for use in other biosynthetic pathways. uea.ac.uk

The conversion of malonate to acetyl-CoA and its subsequent entry into the TCA cycle represents an anaplerotic flux, feeding carbon into the cycle. researchgate.net Conversely, the synthesis of fatty acids from acetyl-CoA (derived from the malonate tracer) is a major cataplerotic pathway. It diverts carbon away from the TCA cycle for storage or the synthesis of complex lipids. By tracing the ¹³C label from Mono-ethyl malonate-1,2,3-¹³C₃, researchers can quantify the balance between these opposing fluxes, gaining a deeper understanding of how a cell allocates its carbon resources between energy production (TCA cycle) and biosynthesis (fatty acid synthesis). uea.ac.uk

Elucidation of Enzymatic Reaction Mechanisms and Isotope Effects Through Mono Ethyl Malonate 1,2,3 13c3

Probing Kinetic Isotope Effects (KIEs) with Positionally Labeled Substrates

Kinetic Isotope Effects (KIEs) are changes in the rate of a reaction when an atom in a reactant is replaced by one of its heavier isotopes. numberanalytics.com The use of positionally labeled substrates, such as Mono-ethyl malonate-1,2,3-13C3, is invaluable for measuring KIEs and gaining insight into the rate-determining steps and transition state structures of enzymatic reactions. nih.govresearchgate.net Because the ¹³C label is present at the carboxyl carbon (C1), the methylene (B1212753) carbon (C2), and the ester carbonyl carbon (C3), distinct effects related to chemical changes at each position can be simultaneously investigated.

KIEs are categorized as either primary or secondary. A primary KIE is observed when a bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. numberanalytics.com A secondary KIE occurs when the isotopic substitution is at a position not directly involved in bond cleavage or formation, but its environment is altered during the reaction, often due to changes in hybridization. numberanalytics.comnih.gov

In reactions involving this compound, a primary ¹³C KIE would be expected for an enzymatic decarboxylation where the C1-C2 bond is cleaved. The breaking of this bond is slower for the heavier ¹³C isotope, resulting in a "normal" KIE (k₁₂/k₁₃ > 1). For instance, studies on the enzymatic decarboxylation of similar molecules like malate (B86768) have shown ¹³C KIE values of approximately 1.02, indicating that decarboxylation is part of the rate-determining step. nih.gov

Secondary ¹³C KIEs can provide information about changes occurring at or near the other labeled carbons. For example, if an enzyme abstracts a proton from C2, the hybridization of this carbon changes from sp³ to sp². This change in the bonding environment would result in a secondary KIE at C2. Similarly, a change in the coordination of the carbonyl oxygen at C3 to a metal cofactor in the enzyme's active site could induce a small secondary KIE at C3. These effects are typically much smaller than primary KIEs but are crucial for building a complete picture of the transition state. nih.gov

Table 1: Representative ¹³C Kinetic Isotope Effects in a Hypothetical Enzyme-Catalyzed Reaction of this compound

Reaction StepLabeled PositionType of KIEExpected k₁₂/k₁₃ ValueMechanistic Implication
DecarboxylationC1Primary> 1.02C1-C2 bond cleavage is rate-limiting. nih.govacs.org
Enolate FormationC2Secondary1.005 - 1.015Change in hybridization from sp³ to sp² at C2. nih.gov
Cofactor BindingC3Secondary~1.001Alteration of vibrational modes at the C3 carbonyl due to interaction with the active site. pnas.org

Quantum mechanical tunneling is a phenomenon where a particle, such as a proton or an electron, passes through an energy barrier that it classically could not surmount. nih.gov In enzymology, hydrogen tunneling is a recognized contributor to catalysis, often revealed by unusually large kinetic isotope effects for hydrogen isotopes (deuterium and tritium). researchgate.net

Using this compound in an enzyme that catalyzes a proton or hydride transfer from C2 allows for the study of how heavy-atom (¹³C) substitution affects the tunneling process. While the ¹³C KIE itself is not a direct measure of tunneling, comparing experimentally observed KIEs with theoretical calculations can reveal contributions from non-classical behavior. aps.org If the observed KIEs deviate significantly from predictions based solely on classical transition state theory, it may suggest that quantum phenomena, including the influence of heavy-atom quantization on the tunneling probability, are at play. researchgate.netfu-berlin.de

Primary and Secondary Isotope Effects in Malonate-Mediated Reactions

Tracking Carbon Atom Migration in Enzyme-Catalyzed Transformations

The presence of a ¹³C label at each carbon of the malonate backbone makes this compound an ideal tracer for following the metabolic fate of the carbon skeleton during an enzymatic reaction. nih.govoup.com By employing analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), researchers can pinpoint the location of each ¹³C atom in the product molecules. jove.comnih.gov

This tracking capability is essential for elucidating complex reaction mechanisms, particularly those involving molecular rearrangements. For example, if an enzyme were to catalyze a reaction where the malonate moiety is incorporated into a larger molecule, ¹³C NMR of the final product would reveal whether the original C1-C2-C3 connectivity is maintained. diva-portal.org Any scrambling or migration of the ¹³C labels would provide definitive evidence for bond cleavage and reformation steps, such as those seen in Claisen condensations or other carbon-carbon bond forming/breaking events catalyzed by the enzyme. This approach allows for the unambiguous confirmation of metabolic pathways and the discovery of novel enzymatic functions. jove.com

Delineation of Enzyme Active Site Geometries and Substrate Interactions

Isotopically labeled substrates like this compound are instrumental in mapping the interactions between a substrate and the amino acid residues within an enzyme's active site. The information gleaned from these studies helps to build a high-resolution model of the enzyme-substrate complex and its transition state.

The magnitude of secondary KIEs can be sensitive to the steric environment of the active site. numberanalytics.com Changes in the value of a secondary KIE upon mutation of an active site residue can indicate that the residue plays a role in positioning the substrate or stabilizing the transition state.

Furthermore, ¹³C NMR spectroscopy offers a direct window into the electronic environment of the labeled carbons. libretexts.org When this compound binds to its target enzyme, changes in the chemical shifts of C1, C2, and C3 can be observed. nih.govoregonstate.edu These changes, known as binding-induced shifts, provide information about specific interactions such as hydrogen bonding, coordination to metal ions, or proximity to aromatic residues in the active site. nih.gov By measuring these shifts, scientists can map the precise orientation of the substrate and identify key points of contact that are essential for catalysis.

Computational and Modeling Approaches in 13c Labeled Malonate Research

Development of Atom-Resolved Metabolic Models for Flux Inference

To infer metabolic fluxes from isotope labeling experiments, a mathematical model of the underlying metabolic network is essential. frontiersin.org Atom-resolved metabolic models are a cornerstone of 13C-MFA, providing a detailed representation of how atoms from substrates are transferred to products in every reaction. osti.gov

In the context of research using Mono-ethyl malonate-1,2,3-13C3, such a model would precisely define the metabolic pathways involving malonate. When this tracer is introduced to a biological system, its three labeled carbon atoms are tracked as the molecule is metabolized. For instance, if mono-ethyl malonate is converted to acetyl-CoA, the model specifies which carbons of acetyl-CoA are derived from the labeled carbons of the malonate.

These models consist of:

Reaction Stoichiometry : A set of equations describing the relationships between reactants and products for all metabolic reactions in the network. nih.gov

Atom Transitions : Detailed maps for each reaction that specify the fate of every carbon atom from the substrates to the products. frontiersin.org For symmetrical molecules like succinate, which can be formed downstream of malonate metabolism, these models must account for multiple combinatorial possibilities in atom mapping. frontiersin.orgnih.gov

The development of these atom-resolved models allows for the forward simulation of labeling patterns. Given a set of metabolic fluxes, the model can predict the mass isotopomer distribution (MID) for any metabolite in the network. osti.gov The ultimate goal of 13C-MFA is to solve the inverse problem: to find the set of fluxes that best explains the experimentally measured MIDs. osti.gov

Algorithms for Processing and Interpreting Mass Spectrometry Data (MID)

Mass spectrometry (MS) is a primary analytical technique used to measure the incorporation of 13C from a tracer into various metabolites. nih.gov The raw data from an MS instrument provides a spectrum showing the relative abundance of different mass isotopomers for a given metabolite or its fragment. A mass isotopomer is a molecule that differs from others only in the number of isotopic substitutions (e.g., 13C vs 12C). The collection of these relative abundances is known as the Mass Isotopomer Distribution (MID). nih.gov

For a three-carbon molecule or fragment derived from the metabolism of this compound, there are four possible mass isotopomers, as illustrated in the table below.

Table 1: Illustrative Mass Isotopomers for a Three-Carbon Fragment This table illustrates the concept of mass isotopomers for a generic three-carbon molecule derived from a 13C tracer. The distribution of these isotopomers (the MID) is what is measured by mass spectrometry and used for flux calculations.

Mass Isotopomer Number of 13C Atoms Description
M+0 0 The molecule contains only 12C atoms.
M+1 1 The molecule contains one 13C atom and two 12C atoms.
M+2 2 The molecule contains two 13C atoms and one 12C atom.

Algorithms are required to process the raw MS spectra to generate these MIDs for all measured metabolites. oup.com In recent years, tandem mass spectrometry (MS/MS) has become more common, providing more detailed positional information and requiring more advanced algorithms, often based on the Elementary Metabolite Units (EMU) framework, to process the data. nih.govfrontiersin.org

A critical step in processing MS data is correcting for the natural abundance of stable isotopes. nih.gov Carbon in nature is composed of approximately 98.9% 12C and 1.1% 13C. nih.gov This means that even in the absence of an isotopic tracer, any metabolite containing carbon will have a certain distribution of mass isotopomers. To determine the amount of 13C derived specifically from the tracer, this natural background must be statistically removed. biorxiv.org

This correction is typically performed using a linear transformation based on binomial distributions. nih.govbiorxiv.org The process converts the observed MIDs into corrected MIDs that represent the labeling pattern that would have occurred if natural 13C did not exist. biorxiv.org This ensures that the subsequent flux calculations are based only on the 13C enrichment provided by the experimental tracer. nih.gov While this correction is standard practice, its validity has been rigorously proven for noise-free, steady-state data, though it can introduce discrepancies with noisy data. nih.govbiorxiv.org

Furthermore, the isotopic purity of the tracer itself must be considered. This compound might not be 100% pure; it may contain a small fraction of molecules with fewer than three 13C atoms. Algorithms must also adjust for the exact isotopic composition of the substrate fed to the biological system.

Software Applications for 13C-MFA (e.g., INCA, fluxTrAM)

The complexity of 13C-MFA necessitates specialized software packages to perform the demanding computational tasks. uq.edu.au These tools automate the generation of model equations, the simulation of labeling patterns, and the estimation of metabolic fluxes. nih.govnih.gov

The core of flux calculation is a non-linear optimization problem. nih.govuq.edu.au The software aims to find the set of flux values that minimizes the difference between the experimentally measured MIDs and the MIDs simulated by the metabolic model. github.io This is typically achieved by minimizing a weighted sum of squared residuals (SSR) between the measured and predicted data. github.io

Because the relationship between metabolic fluxes and MIDs is non-linear, these optimization problems can be complex, with the potential for multiple local minima. nih.govoup.com Therefore, robust numerical algorithms, such as the 'interior-point' algorithm, are employed. github.io To ensure a global optimal solution is found, it is common practice to run the optimization multiple times with different initial guesses for the flux values. github.io

Traditionally, 13C-MFA has been applied to relatively small, core metabolic models (50-100 reactions) representing central carbon metabolism. plos.orgnih.gov However, this approach risks introducing bias by pre-judging which pathways are active. osti.gov A major advancement has been the integration of 13C-MFA with genome-scale metabolic models (GSMMs), which encompass the entire known metabolic repertoire of an organism. nih.govmdpi.com This provides a more unbiased and comprehensive analysis of cellular metabolism. mdpi.com

The software fluxTrAM (flux-based Tracer-Assisted Metabolomics) is a semi-automated pipeline designed specifically for this purpose. It integrates the processing of tracer-based metabolomics data with atomically resolved genome-scale models. biorxiv.orgresearchgate.netbiorxiv.org This allows MIDs from experiments using tracers like this compound to constrain fluxes across the entire metabolic network. biorxiv.orgresearchgate.net A key feature of this approach is the use of moiety fluxomics , where the flux of specific chemical groups (moieties) is tracked through the network, enabling flux inference at a genome-wide scale. biorxiv.orgresearchgate.net

Table 2: Overview of Key Software for 13C-MFA This table summarizes the features of software packages mentioned in the text, which are used to analyze data from experiments with 13C-labeled compounds.

Software Key Features Analysis Type Integration Capability
INCA User-friendly MATLAB-based platform. nih.gov Automates equation generation and solution. nih.gov Supports various tracer types and measurement data. scispace.com Steady-state (MFA) and isotopically non-stationary (INST-MFA). nih.govscispace.com Can be used for core or expanded models. nih.gov

| fluxTrAM | Semi-automated pipeline for processing MS data and performing flux analysis. biorxiv.orgresearchgate.net | Steady-state MFA. biorxiv.orgresearchgate.net | Specifically designed for integration with atomically resolved genome-scale metabolic networks; enables moiety fluxomics. biorxiv.orgresearchgate.netbiorxiv.org |

Non-linear Optimization for Flux Estimation

Isotope Effects Calculations via Quantum Mechanical Methods (e.g., DFT)

The substitution of a 12C atom with a heavier 13C atom can subtly alter the vibrational energy of a chemical bond, which may lead to a small change in the rate of a chemical reaction. This phenomenon is known as the Kinetic Isotope Effect (KIE). researchgate.net While often small and ignored in standard MFA, KIEs can provide valuable information about reaction mechanisms. researchgate.net

Quantum mechanical methods, particularly Density Functional Theory (DFT), are powerful computational tools used to theoretically calculate KIEs. researchgate.net By modeling the electronic structure of molecules and the transition states of reactions, DFT can predict the magnitude of the isotope effect for a given reaction. srce.hrmdpi.com

In research involving 13C-labeled malonate, DFT calculations could be used to:

Refine Metabolic Models : If a particular reaction step is suspected to have a significant KIE, the calculated value can be incorporated into the MFA model to improve the accuracy of flux estimations.

Elucidate Mechanisms : Comparing experimentally measured KIEs with DFT-calculated values can help confirm or reject proposed reaction mechanisms. researchgate.net

Interpret NMR Spectra : DFT is also used to calculate how isotopic substitution affects NMR chemical shifts, aiding in the structural analysis of complex biomolecules and their hydrogen bonding networks. mdpi.comnih.govacs.org

Emerging Research Frontiers and Future Directions in Mono Ethyl Malonate 1,2,3 13c3 Studies

Expansion of Mono-ethyl malonate-1,2,3-13C3 Applications in Chemical Biology

The primary application of this compound in chemical biology is as a metabolic tracer. solubilityofthings.comcreative-proteomics.com By introducing this labeled compound into cellular systems or organisms, researchers can follow the journey of the 13C atoms as they are incorporated into downstream metabolites. silantes.combitesizebio.com This technique, known as metabolic flux analysis (MFA), provides invaluable insights into the activity and regulation of metabolic networks. creative-proteomics.comnih.gov

Future applications are expanding beyond general metabolic mapping to more specialized areas of chemical biology. One key area is the study of post-translational modifications (PTMs). For instance, malonylation is a crucial PTM, and by tracing the labeled backbone of this compound, scientists can investigate the sources of carbon for these modifications and how they change in response to cellular stress or disease. This is analogous to how labeled propionate (B1217596) has been used to study histone propionylation and its effects on gene expression and cardiac function. nih.gov

Another frontier is in the elucidation of drug mechanisms and metabolic liabilities. musechem.com By using this compound, researchers can probe how a drug candidate alters specific metabolic pathways or investigate whether the drug itself is metabolized via pathways involving malonate. This provides a dynamic view of a drug's effect on cellular metabolism, which is critical for developing safer and more effective therapeutics. musechem.com

Table 1: Expanding Applications in Chemical Biology

Research Area Application of this compound Expected Insights
Metabolic Flux Analysis (MFA) Tracing carbon atoms through central carbon metabolism and other pathways. nih.govnih.gov Quantification of reaction rates in metabolic networks, identification of metabolic bottlenecks. nih.gov
Post-Translational Modifications Investigating the metabolic origin of malonylation on proteins. Understanding the regulation of protein function via malonylation in health and disease.
Drug Discovery & Development Assessing the impact of drug compounds on metabolic pathways involving malonate. solubilityofthings.commusechem.com Elucidation of drug mechanism of action and identification of potential metabolic side effects. musechem.com

| Nutrient Utilization Studies | Tracking the conversion of malonate-derived carbons into key cellular building blocks like fatty acids. bitesizebio.com | Understanding how cells utilize different carbon sources to support growth and proliferation. bitesizebio.com |

Integration with Multi-Omics Data for Systems-Level Understanding

The true power of modern biological inquiry lies in the integration of multiple datasets for a holistic, systems-level view. nih.gov Data generated from this compound tracing experiments, which falls under the umbrella of metabolomics and fluxomics, is increasingly being combined with other 'omics' technologies such as proteomics, transcriptomics, and genomics. nih.gov This integrative approach allows researchers to connect changes in metabolic pathway activity (flux) with changes in the expression of genes and proteins that regulate these pathways. nih.gov

For example, a study might use this compound to discover that a specific metabolic pathway is rerouted in cancer cells. By integrating this flux data with transcriptomic (RNA-seq) and proteomic (mass spectrometry-based proteomics) data from the same cells, researchers can identify the specific enzymes and regulatory proteins whose altered expression is responsible for the observed metabolic shift. nih.govnih.gov This multi-omics approach provides a much deeper and more mechanistic understanding of the metabolic reprogramming that is a hallmark of diseases like cancer. researchgate.net

Future efforts will focus on developing more sophisticated computational and bioinformatics tools to streamline the integration and analysis of these large, multi-faceted datasets. researchgate.net The goal is to build comprehensive models of cellular metabolism that can predict how genetic or environmental perturbations will affect the metabolic state of a cell, guided by the precise flux measurements enabled by tracers like this compound.

Table 2: Multi-Omics Integration Strategies

Omics Layer Technology Data Provided Integrated Insights with 13C-MFA
Metabolomics/Fluxomics Mass Spectrometry (MS), NMR Metabolite labeling patterns, metabolic fluxes. nih.gov Provides the functional output of metabolic networks. nih.gov
Transcriptomics RNA-Sequencing (RNA-Seq) Gene expression levels (mRNA abundance). silantes.com Correlates changes in metabolic flux with the expression of genes encoding metabolic enzymes.
Proteomics Mass Spectrometry (MS) Protein abundance and post-translational modifications. nih.gov Links metabolic pathway activity to the abundance of specific enzymes and regulatory proteins.

| Genomics | DNA Sequencing | Genetic mutations, copy number variations. | Identifies genetic alterations that may underpin observed changes in metabolic function. |

Advancements in Automated Synthesis and High-Throughput Analytical Platforms

The broader adoption of this compound and other stable isotope tracers in large-scale studies is currently limited by the cost and complexity of their synthesis and the time-consuming nature of sample analysis. nih.gov Addressing these challenges is a key area of future development.

Advancements in automated chemical synthesis are poised to make isotopically labeled compounds more accessible. adesisinc.com Automated synthesis platforms, including those based on flow chemistry, can improve the efficiency, reproducibility, and safety of producing complex molecules. adesisinc.combiotage.com Applying these automated approaches to the synthesis of this compound could significantly reduce its cost and increase its availability to the research community. nih.govnih.gov

On the analysis side, the development of high-throughput analytical platforms is crucial for handling the large number of samples generated in modern systems biology experiments. nih.govengconfintl.org This involves streamlining every step of the workflow, from sample quenching and metabolite extraction to data acquisition and processing. nih.gov High-throughput methods using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) can rapidly measure isotopic labeling patterns in hundreds of samples. h1.co Furthermore, specialized software tools are being developed to automate the complex data analysis required for 13C-MFA, correcting for natural isotope abundance and converting raw mass spectral data into meaningful metabolic flux values. researchgate.net These high-throughput capabilities will enable researchers to use this compound in large-scale screens to investigate the metabolic effects of many different genetic mutations or drug compounds simultaneously. acs.org

Table 3: High-Throughput Technology Pipeline

Stage Technology/Advancement Benefit
Synthesis Automated Synthesis Modules, Flow Chemistry. adesisinc.combiotage.com Increased yield, higher purity, lower cost, and greater accessibility of this compound. adesisinc.com
Sample Preparation Robotic liquid handling, automated extraction protocols. Reduced sample-to-sample variability and increased sample processing speed.
Data Acquisition High-Throughput GC-MS and LC-MS platforms. h1.co Rapid analysis of 13C labeling patterns in large cohorts of samples.

| Data Processing | Automated data analysis software (e.g., iMS2Flux). researchgate.net | Standardized and rapid conversion of raw analytical data into corrected labeling information and flux maps. |

Q & A

Basic Research Question

  • Storage Conditions : Store at 0–6°C in airtight, light-resistant containers to prevent hydrolysis or isotopic exchange. The ester group is sensitive to moisture and heat .
  • Handling Protocols : Use anhydrous solvents (e.g., dry THF or DCM) during reactions to avoid ester degradation. Monitor purity via periodic NMR checks .
  • Safety : Follow EPA guidelines for malonate handling, including fume hood use and waste disposal protocols for labeled compounds .

How can conflicting data on reaction yields using labeled vs. unlabeled malonates be resolved?

Advanced Research Question
Discrepancies may arise from isotopic effects or impurities:

  • Kinetic Isotope Effects (KIE) : ¹³C labeling can slow reaction rates. Compare rate constants (k) for labeled/unlabeled compounds in model reactions (e.g., ester hydrolysis) .
  • Impurity Screening : Use HR-MS to detect unlabeled contaminants (e.g., natural-abundance malonate) that may skew yield calculations .
  • Control Experiments : Replicate reactions with both labeled and unlabeled analogs under identical conditions to isolate isotopic effects .

What analytical methods are recommended for quantifying Mono-ethyl malonate-1,2,3-¹³C₃ in complex biological matrices?

Advanced Research Question

  • LC-MS/MS with Isotope Dilution : Use a ¹³C₃-labeled internal standard to correct for matrix effects. Optimize ionization parameters (e.g., ESI⁻ mode for malonates) .
  • Derivatization : Enhance detection sensitivity by converting malonate to its bis-trimethylsilyl derivative for GC-MS analysis .
  • Chromatographic Separation : Employ HILIC or reverse-phase columns to resolve malonate from co-eluting metabolites .

How does the ¹³C labeling in Mono-ethyl malonate-1,2,3-¹³C₃ influence its spectroscopic properties in structural studies?

Basic Research Question

  • NMR Splitting Patterns : Adjacent ¹³C nuclei cause splitting in ¹H NMR (e.g., coupling constants J₍¹³C–¹H₎ ~ 2–5 Hz), aiding in structural assignments .
  • Isotopic Shifts : ¹³C labeling induces minor chemical shift differences (~0.01–0.1 ppm) in ¹H and ¹³C spectra, detectable with high-field instruments (≥500 MHz) .

What are the ethical and reporting standards for using isotopically labeled compounds like Mono-ethyl malonate-1,2,3-¹³C₃ in published research?

Basic Research Question

  • ICMJE Compliance : Disclose manufacturer, CAS RN (53051-81-3), purity (≥99 atom% ¹³C), and storage conditions in the Methods section .
  • Safety Documentation : Reference EPA hazard assessments for malonates, including environmental persistence and toxicity data .
  • Reproducibility : Provide detailed synthesis or procurement protocols, especially for custom-labeled compounds .

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